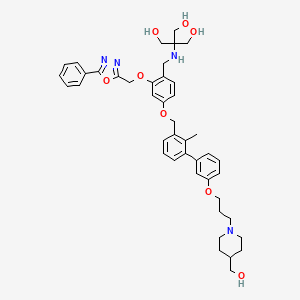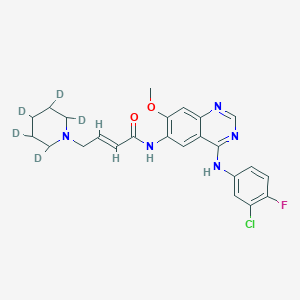
Dacomitinib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dacomitinib-d5 is a deuterated form of dacomitinib, a second-generation, irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of dacomitinib.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dacomitinib involves several key steps:
Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to form N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.
Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.
Condensation Reaction: This intermediate is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to yield the crude product.
Recrystallization: The crude product is refined in an ethanol-water solution to obtain dacomitinib.
Industrial Production Methods
The industrial production of dacomitinib follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and safe raw materials, high overall yield, and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dacomitinib undergoes several types of chemical reactions:
Reduction: Reduction reactions are involved in the synthesis of dacomitinib, as mentioned earlier.
Substitution: Methoxylation and other substitution reactions are key steps in the synthesis process.
Common Reagents and Conditions
Methoxylation: Alkali/methanol system.
Reduction: Hydrazine hydrate.
Condensation: N-methylpyrrolidone solvent.
Major Products
The major product formed from these reactions is dacomitinib, with its deuterated form, dacomitinib-d5, being used for research purposes .
Wissenschaftliche Forschungsanwendungen
Dacomitinib-d5 is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used to study the pharmacokinetics and metabolic pathways of dacomitinib.
Biology: Investigates the biological effects of dacomitinib on cellular processes.
Medicine: Researches its efficacy and safety in treating NSCLC with uncommon EGFR mutations.
Industry: Helps in the development of new therapeutic agents and optimization of existing treatments.
Wirkmechanismus
Dacomitinib-d5 exerts its effects by irreversibly inhibiting the activity of the EGFR family of tyrosine kinases (EGFR/HER1, HER2, and HER4). It achieves this by covalently binding to the cysteine residues in the catalytic domains of the HER receptors . This inhibition prevents receptor autophosphorylation and downstream signaling, leading to the suppression of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Osimertinib: A third-generation EGFR tyrosine kinase inhibitor with activity against T790M resistance mutations.
Uniqueness
Dacomitinib-d5 is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Compared to afatinib, dacomitinib has shown similar efficacy but different side effect profiles, such as a higher incidence of paronychia . Osimertinib, on the other hand, is more effective against specific resistance mutations .
Eigenschaften
Molekularformel |
C24H25ClFN5O2 |
|---|---|
Molekulargewicht |
475.0 g/mol |
IUPAC-Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,3,4,5,6-pentadeuteriopiperidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D,3D,4D,9D,10D |
InChI-Schlüssel |
LVXJQMNHJWSHET-HUUYLNEZSA-N |
Isomerische SMILES |
[2H]C1C(C(N(C(C1[2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)[2H])[2H] |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)

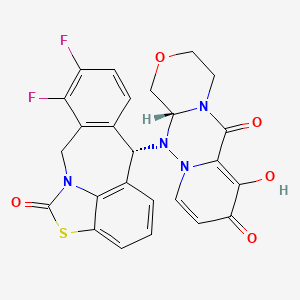
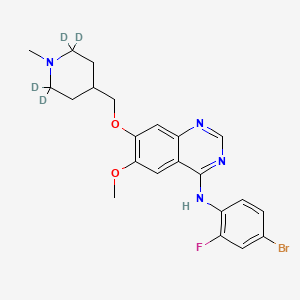
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
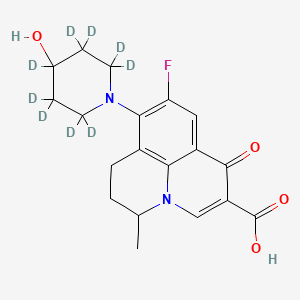

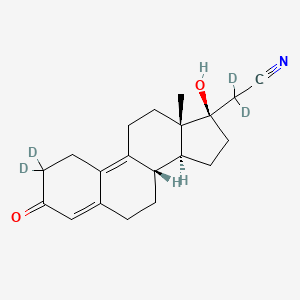
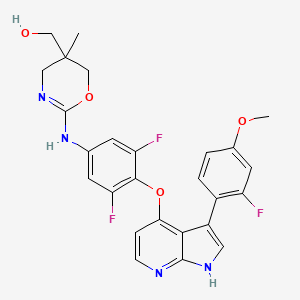
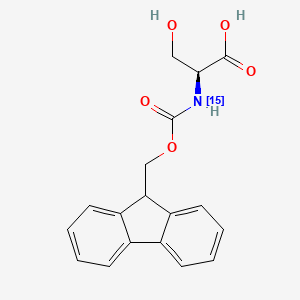
![(5S,7S)-1-methyl-7-[[2,2,6,6-tetradeuterio-4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride](/img/structure/B12415288.png)

![1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide](/img/structure/B12415308.png)
